molecular formula C13H15NO3 B1632583 N-Boc-4-hydroxyindole CAS No. 879093-22-8

N-Boc-4-hydroxyindole

Cat. No.: B1632583
CAS No.: 879093-22-8
M. Wt: 233.26 g/mol
InChI Key: VQMNWIMYFHHFMC-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

The indole nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in the world of chemistry. wisdomlib.org Its presence in a vast array of natural products and synthetic compounds underscores its importance.

Indole Scaffold in Natural Products and Biologically Active Compounds

Indole derivatives are widespread in nature, forming the core of many biologically active compounds. wisdomlib.orgnih.govmdpi.com More than 4,100 indole alkaloids have been identified, many of which exhibit significant biological activities, including antitumor, antibacterial, antiviral, and antifungal properties. nih.gov Prominent examples of indole-containing natural products with medicinal applications include the antiarrhythmic agent ajmaline (B190527) and the antitumor drug vincristine. nih.govnih.gov The structural versatility of the indole scaffold allows it to interact with a diverse range of biological targets, making it a cornerstone in the development of new therapeutic agents. mdpi.commdpi.com

The significance of the indole framework extends to essential biomolecules within the human body. mdpi.com Serotonin, a neurotransmitter crucial for regulating mood and appetite, and melatonin, a hormone involved in sleep-wake cycles, both feature the indole moiety as a key component of their chemical structures. mdpi.com The indole structure is also found in marine natural products, which have shown promising pharmacological properties, including anti-inflammatory and antiviral activities. mdpi.comnih.gov

Role of Hydroxyindoles in Biosynthesis and as Intermediates

Hydroxyindoles, which are indoles bearing one or more hydroxyl groups, are important intermediates in various biosynthetic pathways and synthetic routes. The position of the hydroxyl group on the indole ring can significantly influence the molecule's reactivity and biological activity. 4-Hydroxyindole (B18505), in particular, is a key structural motif found in certain natural products and serves as a crucial building block for the synthesis of more complex molecules. researchgate.netjlu.edu.cn For instance, psilocin, a psychedelic tryptamine, contains a 4-hydroxyindole moiety. researchgate.net The development of synthetic methods to create hydroxyindole-containing fragments is an active area of research in medicinal and organic chemistry. researchgate.net

Rationale for N-Boc Protection in Indole Chemistry

The reactivity of the indole nitrogen can complicate synthetic transformations. To achieve selective reactions at other positions of the indole ring, the nitrogen atom is often protected with a suitable functional group.

Importance of Protecting Groups in Synthetic Strategies

Protecting groups are essential tools in organic synthesis, allowing chemists to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal once its protective function is no longer needed.

Specific Advantages of the tert-Butoxycarbonyl (Boc) Group for Indoles

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of indoles. wikipedia.orgresearchgate.net Its popularity stems from several key advantages:

Stability: The Boc group is stable under a wide range of reaction conditions, including basic hydrolysis and many nucleophilic attacks, providing robust protection during multi-step syntheses. tcichemicals.comorganic-chemistry.org

Ease of Removal: The Boc group is acid-labile and can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. wikipedia.orgresearchgate.netbzchemicals.com This allows for selective deprotection without affecting other acid-sensitive functional groups.

Directing Group: The Boc group can act as a directing group in certain reactions, influencing the regioselectivity of subsequent transformations on the indole ring. For example, in iridium-catalyzed C-H borylation, the N-Boc group directs the borylation to the C3 position of the indole. nih.gov

Improved Solubility: The introduction of the Boc group can sometimes improve the solubility of indole derivatives in organic solvents, facilitating their handling and purification.

The use of the Boc group has been instrumental in the synthesis of various complex indole-containing molecules. bzchemicals.comtntech.edu

Historical Context of 4-Hydroxyindole Synthesis and Derivatization

The synthesis of 4-hydroxyindole has been a subject of interest for many years due to its importance as a synthetic intermediate. jlu.edu.cnonlinescientificresearch.com Early methods for its preparation often involved multi-step sequences. For example, one of the common strategies involved the condensation of 6-nitrosalicylaldehyde with nitromethane, followed by reduction and hydrolysis. chemicalbook.com

Over the years, more efficient and versatile synthetic routes have been developed. These include photochemical and electrochemical methods, as well as palladium-catalyzed cross-coupling and cyclization reactions. chemicalbook.com A notable advancement is the Bischler-Möhlau reaction, which has been modified to produce both 4-hydroxy and 6-hydroxyindoles. researchgate.net More recent innovations include gold-catalyzed syntheses and methods starting from 1,3-cyclohexanedione. nih.govgoogle.com The derivatization of 4-hydroxyindole has also been explored, leading to the creation of novel compounds with interesting properties, such as fluorescence. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-hydroxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h4-8,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMNWIMYFHHFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646567
Record name tert-Butyl 4-hydroxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879093-22-8
Record name tert-Butyl 4-hydroxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Boc 4 Hydroxyindole and Its Precursors

Strategies for the Synthesis of 4-Hydroxyindole (B18505) Precursors

The creation of the 4-hydroxyindole skeleton is a key challenge addressed by several strategic approaches. These include leveraging readily available starting materials like resorcinol and cyclohexanediones, employing metal-catalyzed reactions, and utilizing photochemical and electrochemical innovations.

Resorcinol and its derivatives, such as cyclohexane-1,3-dione, serve as important starting materials for the synthesis of 4-hydroxyindole. One established pathway begins with resorcinol, which undergoes a sequence of isomerization and catalytic hydrogenation, followed by cyclization with ethyl bromopyruvate to yield a 4-oxotetrahydrocoumarone carboxylic acid intermediate. This intermediate is then treated with ammonia in methanol to form the indole (B1671886) structure lookchem.com.

A key transformation in these routes is the dehydrogenation of a cyclohexane-1,3-dione precursor to form the aromatic resorcinol ring. This aromatization can be effectively achieved through catalytic dehydrogenation. A notable system for this conversion is the use of a Palladium on carbon (Pd/C) catalyst in the presence of ethylene, which acts as a hydrogen acceptor nih.gov. This method efficiently converts substituted 1,3-cyclohexanediones into their corresponding resorcinol derivatives nih.gov. The dehydrogenation is typically accomplished by heating the cyclohexane-1,3-dione with a catalyst such as palladium on charcoal at temperatures ranging from 150°C to 300°C google.com.

Starting MaterialKey Reagents/CatalystsIntermediate(s)Final Product
ResorcinolEthyl bromopyruvate, NH3/Methanol4-Oxotetrahydrocoumarone carboxylic acid4-Hydroxyindole
Cyclohexane-1,3-dionePd/C, EthyleneResorcinol-

A prevalent strategy for constructing the 4-hydroxyindole framework involves the cyclization of precursors derived from substituted anilines and cyclohexanediones. A novel synthetic method involves reacting 1,3-cyclohexanedione with 2-aminoethanol to produce an enamine compound. This intermediate then undergoes cyclization and aromatization in the presence of a metal catalyst with dehydrogenation activity (such as Pd, Pt, Rh, Ir, or Ru on a support like active carbon) to generate 4-hydroxyindole google.com. This approach avoids the use of more expensive reagents like 2-chloroacetaldehyde and circumvents the need for high-pressure reaction vessels google.com.

Palladium catalysis plays a significant role in modern indole synthesis. One effective two-step process for obtaining 4-hydroxyindole involves the palladium-catalyzed cross-coupling of an ortho-iodoaniline with (trimethylsilyl)acetylene. The resulting product undergoes cyclization in the presence of potassium tert-butoxide to yield the indole ring chemicalbook.com. Another advanced method is the palladium-catalyzed reductive cyclization of β-nitrostyrenes, which can be adapted for the synthesis of substituted indoles. In these reactions, a palladium-carbonyl complex is thought to reduce the nitro group, facilitating an electrophilic attack of the resulting nitroso group on the arene to form a hydroxyindole intermediate, which is then further reduced to the final indole product.

ReactantsCatalyst SystemKey Features
Ortho-iodoaniline + (Trimethylsilyl)acetylenePalladium catalyst, Potassium tert-butoxideTwo-step cross-coupling and cyclization process
β-NitrostyrenePalladium catalyst, CO surrogateReductive cyclization via a hydroxyindole intermediate

An innovative route to 4-hydroxyindole utilizes the ring-opening cyclization of spirocyclopropane derivatives. This method starts with cyclohexane-1,3-dione, which is first reacted with a diazo compound to form 2-diazo-1,3-cyclohexanedione. This intermediate then reacts with styrene, catalyzed by Rh₂(OAc)₄, to create a spirocyclopropane. The final step involves the ring-opening cyclization of this spirocyclopropane with amines, which yields tetrahydroindol-4(5H)-ones. These intermediates can be readily converted to 4-hydroxyindole chemicalbook.com. This strategy provides a useful and efficient pathway to the target molecule from accessible starting materials chemicalbook.com.

The Bischler reaction, a classic method for indole synthesis, has been modified to improve its utility for preparing hydroxyindoles. The traditional Bischler-Möhlau reaction involves heating an ω-halogeno- or ω-hydroxy-ketone with an excess of aniline. A significant modification for the synthesis of 4-hydroxyindoles involves the condensation of m-aminophenol and benzoin. By carrying out the reaction at a lower temperature (135°C) under hydrochloric acid catalysis, researchers have been able to improve yields and reduce the formation of tarry byproducts that are common at the higher temperatures (140–160°C) of the classical method. This modified approach successfully produces a mixture of both 4-hydroxy and 6-hydroxy isomers, which can then be separated chromatographically.

ReactantsConditionsAdvantages of ModificationIsomeric Products
m-Aminophenol + Benzoin135°C, HCl catalystImproved yields, reduced tar formation4-hydroxyindole and 6-hydroxyindole derivatives

Alternative energy sources have been harnessed to develop novel synthetic routes to 4-hydroxyindole, offering pathways that operate under mild conditions.

Electrochemical Synthesis: An electrochemical approach has been developed involving the oxidative coupling of 1,3-cyclohexadione with ethyl vinyl ether. This is followed by ammonolysis and dehydrogenation to furnish 4-hydroxyindole chemicalbook.com. This method provides a facile route to the key intermediate for various pharmaceutical compounds. More recent developments in electrochemistry have focused on the selective modification of hydroxyindoles, such as the coupling reaction between 5-hydroxytryptophan and aromatic amines, highlighting the potential of electrochemical control in reactions involving the hydroxyindole moiety.

Photochemical Synthesis: A photochemical route has also been established. In this procedure, 5-(alkoxycarbonylamino)isoquinoline 2-oxides are irradiated in an aprotic solvent. Subsequent treatment with acid under solvolytic conditions produces 1-alkoxycarbonyl-4-hydroxyindoles in approximately 25% yield. The protecting group, such as a benzyloxycarbonyl group, can then be removed by catalytic hydrogenation to give the final 4-hydroxyindole product chemicalbook.com.

Synthesis via Intramolecular Cycloadditions

Intramolecular cycloaddition reactions represent a powerful strategy for the convergent synthesis of complex heterocyclic systems, including the indole core. These methods construct the bicyclic indole ring system from acyclic precursors in a single step, often with high control over substitution patterns.

One prominent approach is the intramolecular Diels-Alder furan (IMDAF) cycloaddition, which has been used to assemble both the benzene (B151609) and pyrrole (B145914) moieties of the indole scaffold simultaneously. nih.gov While extensively reported for 5-hydroxy indoles, the principles of this methodology are applicable to the synthesis of related indole structures. nih.gov The strategy typically involves an acyclic precursor containing a furan ring and a dienophile. Upon heating, often under microwave irradiation, the molecule undergoes an intramolecular [4+2] cycloaddition. nih.gov This is followed by a cascade of reactions, including fragmentation and aromatization, to yield the final indole product. A notable feature of this thermal process is that protective groups like the N-Boc group can be cleaved simultaneously, yielding the free indole. nih.gov

Another powerful technique involves the intramolecular [4+2] cycloaddition of ynamides with conjugated enynes. nih.gov This strategy is particularly effective for creating indolines and indoles with multiple substituents on the six-membered ring. nih.gov The process begins with heating an enyne substrate, which triggers a cycloaddition to form a highly strained isoaromatic cyclic allene intermediate. This intermediate then rearranges through proton or hydrogen atom transfer to afford the indoline product, which can be subsequently oxidized to the indole. nih.gov This modular approach allows for the assembly of diverse indole libraries from readily available starting materials via transition-metal-mediated coupling reactions. nih.gov

Table 1: Examples of Intramolecular Cycloaddition for Indole Synthesis

Reaction Type Key Precursor Conditions Product Type Ref.
Intramolecular Diels-Alder Furan (IMDAF) Alkynol-furan Microwave, 220 °C, 1 h 3,4-disubstituted 5-hydroxy indoles nih.gov
Ynamide and Conjugated Enyne Cycloaddition Enynamide Refluxing toluene Substituted Indolines nih.gov

N-Boc Protection Strategies for 4-Hydroxyindole

The tert-butoxycarbonyl (Boc) group is a crucial protecting group in organic synthesis, particularly for amines. It is stable under most basic and nucleophilic conditions but is easily removed with moderate acids. wikipedia.org For a bifunctional molecule like 4-hydroxyindole, which contains both a nucleophilic nitrogen in the pyrrole ring and a phenolic hydroxyl group, selective protection is paramount.

Standard Carbamate-Forming Reactions with Di-tert-butyl Dicarbonate

The most common method for introducing the N-Boc group is through reaction with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride (B1165640). wikipedia.org This reagent reacts with amines to form N-tert-butoxycarbonyl derivatives (carbamates). wikipedia.org The reaction is typically carried out in the presence of a base.

Standard conditions involve dissolving the amine (4-hydroxyindole) in a suitable solvent, such as acetonitrile or an aqueous mixture, and adding Boc₂O along with a base like sodium bicarbonate or 4-dimethylaminopyridine (DMAP). wikipedia.org The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction. The resulting N-Boc protected carbamates are generally unreactive towards many reagents that would otherwise react with the free amine group. wikipedia.org

Chemo- and Regioselective N-Protection Methodologies

Achieving selective N-protection in the presence of other reactive functional groups, such as the hydroxyl group in 4-hydroxyindole, is a significant challenge. The development of chemo- and regioselective methodologies is essential to avoid unwanted side reactions, like the formation of O-Boc derivatives or N,N-di-Boc products. nih.gov

Several catalyst systems have been developed to achieve high chemoselectivity for N-tert-butoxycarbonylation. For instance, various Lewis acids and solid-supported acid catalysts can promote the selective protection of amines over hydroxyl groups. nih.gov Catalysts such as perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) have been shown to be highly efficient for the chemoselective N-tert-butoxycarbonylation of amines at room temperature. organic-chemistry.org These methods often proceed under mild conditions and can even be performed without a solvent, which enhances their practicality and environmental friendliness. organic-chemistry.org The choice of catalyst and reaction conditions allows for the preferential reaction at the more nucleophilic nitrogen atom of the indole ring while leaving the phenolic hydroxyl group untouched.

Green Chemistry Approaches in N-Boc-4-Hydroxyindole Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. This involves using sustainable starting materials, reducing waste, and employing energy-efficient processes.

Solvent-Free Conditions and Atom Economy in Related Reactions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits. organic-chemistry.org For the synthesis of indoles, methods like the microwave-assisted, solvent-free Bischler indole synthesis have been developed. organic-chemistry.org Similarly, the N-Boc protection of amines can be effectively carried out under solvent-free conditions, sometimes at room temperature, using catalysts like solid-supported perchloric acid or simply by mixing the amine with Boc₂O without any additives. organic-chemistry.orgresearchgate.net These approaches not only reduce pollution but also simplify the work-up procedure, as the catalyst can often be removed by simple filtration.

Table 2: Green Chemistry Metrics in Related Syntheses

Reaction Green Approach Conditions Advantages Ref.
Bischler Indole Synthesis Solvent-Free, Microwave-Assisted Solid-state, MW irradiation (540 W) Environmentally friendly, no organic solvents or metal catalysts organic-chemistry.org
N-Boc Protection of Amines Solvent-Free, Heterogeneous Catalysis Amberlite-IR 120, room temp, 1-3 min High yield, rapid reaction, recyclable catalyst, no solvent waste
N-Boc Protection of Amines Catalyst- and Solvent-Free Neat mixture, room temp Simple, avoids toxic catalysts and solvents, easy work-up researchgate.net

Catalytic Systems for Sustainable Synthesis

The use of advanced catalytic systems is fundamental to developing sustainable synthetic methods. Catalysts can enable reactions to proceed under milder conditions, reduce the amount of reagents needed, and allow for the use of more environmentally benign starting materials. mdpi.com

For the synthesis of N-heterocycles, novel catalysts based on earth-abundant metals are replacing more toxic or expensive heavy metals. mdpi.com For example, multifunctional cobalt-based catalysts have been successfully used for the one-pot synthesis of N-substituted pyrroles from readily available nitroarenes in green solvents like ethanol. researchgate.net These catalysts can be reused for multiple cycles without losing activity, demonstrating excellent stability. researchgate.net

In the context of N-Boc protection, heterogeneous acid catalysts like Amberlite-IR 120 resin have proven to be efficient and recyclable. They facilitate the reaction under mild, often solvent-free conditions, and can be easily separated from the reaction mixture by filtration, simplifying purification and reducing waste. The development of such robust and reusable catalytic systems is crucial for the industrial-scale production of compounds like this compound in a sustainable manner.

Flow Chemistry Applications in this compound Synthesis

The application of continuous flow chemistry to the synthesis of indoles and their derivatives has garnered significant attention due to its potential to enhance reaction efficiency, safety, and scalability compared to traditional batch methods. While specific literature detailing the direct synthesis of this compound in a continuous flow setup is not extensively available, the principles and methodologies established for the flow synthesis of other substituted indoles can be extrapolated to the target molecule. This section will explore the potential application of various flow chemistry techniques for the synthesis of 4-hydroxyindole and its subsequent N-Boc protection.

The primary advantages of employing flow chemistry for indole synthesis include precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to improved yields, higher purity profiles, and the ability to safely handle reactive intermediates. Microreactors, with their high surface-area-to-volume ratio, facilitate rapid heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions often encountered in heterocyclic synthesis.

One of the most common methods for indole synthesis, the Fischer indole synthesis, has been successfully adapted to continuous flow conditions. nih.govwikipedia.org This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone. For the synthesis of a 4-hydroxyindole precursor, a 4-alkoxyphenylhydrazine could be reacted with a suitable ketone or aldehyde in a heated flow reactor. The use of a solid-supported acid catalyst could further simplify the process by allowing for easy separation of the catalyst from the product stream.

The following table outlines a hypothetical flow process for the synthesis of a 4-alkoxyindole via a Fischer indole synthesis, based on conditions reported for similar transformations.

Table 1: Proposed Flow Conditions for Fischer Indole Synthesis of a 4-Alkoxyindole

ParameterValueReference Analogy
Reactants 4-Alkoxyphenylhydrazine, Cyclohexanone nih.gov
Solvent Acetic acid/Isopropanol (3:1) nih.gov
Reactor Type Stainless Steel Coil nih.gov
Temperature 150-200 °C nih.gov
Pressure 50-75 bar nih.gov
Residence Time 3-10 min nih.gov
Catalyst Brønsted or Lewis Acid (in solution or solid-supported) wikipedia.org

Another promising approach for the synthesis of substituted indoles in flow is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne. wikipedia.org This method offers a high degree of flexibility in introducing various substituents onto the indole core. A 4-alkoxy-2-haloaniline could serve as a precursor to a 4-alkoxyindole under flow conditions, potentially utilizing a packed-bed reactor with a heterogeneous palladium catalyst for enhanced efficiency and catalyst recycling.

Subsequent to the formation of 4-hydroxyindole (or its protected alkoxy precursor), the N-Boc protection can also be envisioned in a continuous flow setup. The reaction of the indole with di-tert-butyl dicarbonate (Boc₂O) can be performed in a flow reactor, potentially in a telescoped fashion immediately following the indole synthesis and purification. Flow conditions would allow for precise stoichiometric control and rapid heating to accelerate the reaction, followed by in-line purification to remove any excess reagents. While much of the flow chemistry literature focuses on N-Boc deprotection, the principles of protection are readily adaptable to continuous processing. nih.gov

The Reissert indole synthesis, involving the reductive cyclization of an o-nitrotoluene derivative, has also been adapted to continuous-flow hydrogenation. researchgate.net This could be a viable route for precursors to 4-hydroxyindole, offering the advantages of safe handling of hydrogen gas and efficient catalyst-product separation.

Advanced Reactivity and Derivatization of N Boc 4 Hydroxyindole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The electron-rich nature of the indole ring system makes it susceptible to electrophilic aromatic substitution. However, controlling the site of substitution is a significant challenge due to the presence of multiple reactive positions. researchgate.net The interplay between the directing effects of the N-Boc and 4-hydroxyl groups in N-Boc-4-hydroxyindole provides a means to guide incoming electrophiles.

Direct C-H functionalization is a powerful and atom-economical strategy for modifying the indole nucleus. nih.gov The regioselectivity of these reactions on the this compound scaffold is dictated by a combination of electronic factors and the use of directing groups or specific catalysts.

The development of directing groups has been a key strategy to achieve site-selective C-H functionalization of the indole's benzene (B151609) ring. researchgate.net While specific examples detailing directed C-H activation on this compound itself are not prevalent in the reviewed literature, the principles can be inferred from related indole systems. For instance, installing a pivaloyl group at the C3 position has been shown to direct arylation to the C4 and C5 positions. researchgate.net Similarly, the use of an N-P(O)tBu2 directing group can facilitate arylation at the C7 and C6 positions. researchgate.net These strategies underscore the potential for precise functionalization of the this compound core by transiently installing a directing group to override the inherent reactivity patterns.

A plausible mechanism for such directed C-H activation involves the coordination of a transition metal catalyst, such as palladium, to the directing group. nih.gov This is followed by C-H activation at a specific position on the indole ring, oxidative addition of a coupling partner, and reductive elimination to yield the functionalized product. nih.gov The choice of directing group and catalyst system is crucial for controlling the regiochemical outcome.

Metal-catalyzed C-H alkylation and arylation reactions offer a direct method for forging carbon-carbon bonds on the indole framework. The hydroxyl group at the 4-position of this compound can act as an endogenous directing group in certain catalytic systems. A hydroxyl group positioned β to a pinacol (B44631) boronate, for example, can direct palladium-catalyzed cross-coupling reactions, likely through the formation of a transient palladium alkoxide. nih.gov This directing effect can control the reaction site in substrates with multiple reactive positions. nih.gov

Ligand development has also emerged as a critical strategy for controlling regioselectivity in metal-catalyzed C-H functionalization. nih.gov Different ligands can influence the selectivity of the C-H activation step or subsequent steps in the catalytic cycle, leading to different regioisomers. For instance, in the oxidative Heck reaction of indoles, the choice of ligand can switch the regioselectivity between the C2 and C3 positions. nih.gov While not specific to this compound, these principles highlight the potential for ligand-controlled C-H alkylation and arylation on this scaffold.

Reaction TypeCatalyst/Directing GroupPosition of FunctionalizationReference
C-H ArylationPalladium / C3-pivaloyl groupC4, C5 researchgate.net
C-H ArylationPalladium, Copper / N-P(O)tBu2 groupC7, C6 researchgate.net
Cross-CouplingPalladium / β-hydroxyl groupSite-selective nih.gov
Oxidative HeckPalladium / Ligand controlC2 or C3 nih.gov

This table summarizes directing strategies and their resulting regioselectivity in the functionalization of the indole core.

Friedel-Crafts reactions, a classic method for electrophilic aromatic substitution, involve the reaction of an aromatic ring with an alkyl or acyl halide in the presence of a Lewis acid catalyst. wikipedia.org These reactions provide a direct route to introduce carbon-based substituents onto the indole nucleus.

The enantioselective Friedel-Crafts aminoalkylation of hydroxyindoles, including presumably this compound, with methyleneoxindoles has been achieved using an organocatalyst. buchler-gmbh.com This reaction leads to the formation of substituted tert-butyl (2-((3R,4S)-2-oxo-2,3,4,7-tetrahydropyrano[2,3-e]indol-3-yl)phenyl)carbamate derivatives. buchler-gmbh.com The catalyst, a quinidine-derived squaramide, effectively controls the stereochemical outcome of the reaction. buchler-gmbh.com This methodology highlights the utility of this compound in constructing complex, chiral molecules.

In a related study, the organocatalytic enantioselective Friedel-Crafts reaction of phenanthrenequinones with indoles was developed to synthesize chiral 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives. nih.gov This demonstrates the broad applicability of enantioselective Friedel-Crafts reactions involving indole nucleophiles.

ReactantsCatalystProductReference
Hydroxyindoles, MethyleneoxindolesQuinidine-derived squaramideSubstituted tert-butyl (2-((3R,4S)-2-oxo-2,3,4,7-tetrahydropyrano[2,3-e]indol-3-yl)phenyl)carbamate buchler-gmbh.com
Phenanthrenequinones, Indoles(S,S)-dimethylaminocyclohexyl-squaramide10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives nih.gov

This table showcases examples of enantioselective Friedel-Crafts reactions involving indole derivatives.

Friedel-Crafts Reactions

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The N-Boc protecting group in this compound can play an active role in these transformations. N-Boc-amides have been shown to be effective electrophilic partners in various cross-coupling reactions. nih.gov This opens up the possibility of using the N-Boc group itself as a reactive handle for further functionalization, a concept that has gained significant traction since 2015. nih.gov

The hydroxyl group can also direct cross-coupling reactions. As mentioned previously, a hydroxyl group can facilitate regioselective palladium-catalyzed cross-coupling by forming a transient palladium alkoxide, which directs the reaction to a specific site. nih.gov This strategy is particularly useful for substrates containing multiple potential reaction sites. nih.gov

Furthermore, recent advancements have demonstrated the use of tert-butylamine (B42293) as a bifunctional additive in nickel-catalyzed photoredox cross-coupling reactions, serving as both a base and a ligand. chemrxiv.org This method has been applied to a range of C-O and C-N bond-forming reactions, highlighting the expanding toolkit available for the cross-coupling of complex molecules like this compound. chemrxiv.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of this compound, these reactions enable the introduction of various substituents onto the indole core. The general mechanism for these transformations typically involves an oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comyoutube.com

A notable application involves the Larock indole synthesis, a palladium-catalyzed annulation, which can be used to construct the indole ring system itself. For instance, the indole ring can be formed via a Larock palladium-catalyzed annulation using a terminal alkyne like ethynyltrimethylsilane. researchgate.net Furthermore, the hydroxyl group on the this compound can direct palladium-catalyzed cross-coupling reactions. This directing effect can be exploited to control the site-selectivity of the reaction, particularly in substrates with multiple potential reaction sites. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling PartnersCatalyst SystemProduct TypeReference
Aryl Halide + Organoboron Compound (Suzuki Coupling)Pd(PPh₃)₄ / BaseArylated Indole uwindsor.ca
Alkenyl Halide + Arylboronic AcidPd(OAc)₂ / RuPhosAlkenylated Indole nih.gov
o-Haloaniline + Terminal Alkyne (Larock Annulation)Pd(PPh₃)₄ / XPhos / K₂CO₃Substituted Indole researchgate.net

C-N Activation in N-Boc-Amides and Related Systems

The activation of the C-N bond in amides, traditionally considered a robust and unreactive linkage, has emerged as a significant area of research in organic synthesis. rsc.orgresearchgate.net This strategy allows for the use of amides as acyl or decarbonylative coupling partners. thieme-connect.com The stability of the amide bond is due to resonance stabilization, which can be overcome by steric or electronic means. thieme-connect.comresearchgate.net

In N-Boc-amides, the Boc group can influence the reactivity of the amide bond. While the primary focus of C-N activation has been on transition-metal catalysis, particularly with nickel and palladium, organocatalytic methods are also being explored. rsc.orgresearchgate.net Computational studies have been instrumental in understanding the mechanisms and factors controlling the reactivity and selectivity of amide C-N bond activation. kubikat.org These studies help in designing more efficient catalytic systems for these challenging transformations. kubikat.org

The cleavage of the C-N bond generates reactive intermediates that can participate in various bond-forming reactions, offering a novel disconnection approach in synthetic planning. rsc.org This is particularly relevant for the modification of complex molecules where traditional methods might fail.

Applications of Organotrifluoroborates for Introduction of Functional Groups

Potassium organotrifluoroborate salts are increasingly utilized in organic synthesis due to their stability, ease of handling, and reactivity in cross-coupling reactions. organic-chemistry.org They serve as effective coupling partners in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. koreascience.kr

A key advantage of organotrifluoroborates is the ability to introduce a wide array of functional groups. For example, potassium azidoalkyltrifluoroborates can be prepared from the corresponding haloalkyltrifluoroborates and subsequently used in copper-catalyzed azide-alkyne cycloaddition reactions to form triazoles. nih.gov This highlights the versatility of the trifluoroborate moiety in accommodating various functionalities.

Furthermore, functionalized organotrifluoroborates can be synthesized through nucleophilic substitution on halomethyltrifluoroborates, expanding the scope of accessible building blocks for complex molecule synthesis. organic-chemistry.orgresearchgate.net The trifluoroborate group can also be tolerated in other transformations, such as copper-catalyzed C-N coupling reactions, allowing for the synthesis of N-heterobiaryltrifluoroborates. koreascience.krresearchgate.net

Table 2: Functionalization via Organotrifluoroborates

Starting MaterialReagentProduct FunctionalityReference
HaloalkyltrifluoroborateNaN₃Azidoalkyltrifluoroborate nih.gov
AzidoalkyltrifluoroborateAlkyne, Cu(I) catalyst1,4-Disubstituted triazole nih.gov
Potassium AryltrifluoroborateN-Heteroarene, CuI/DMEDAN-Heterobiaryltrifluoroborate koreascience.krresearchgate.net
HalomethyltrifluoroborateVarious NucleophilesFunctionalized Organotrifluoroborate organic-chemistry.org

Nucleophilic Additions to Modified this compound Systems

Nucleophilic additions to indolynes, which are highly reactive intermediates derived from indoles, provide a powerful method for the synthesis of substituted indoles. nih.gov The regioselectivity of these additions is a key aspect and can be influenced by the substitution pattern on the indole ring. nih.gov

In the case of this compound derivatives, the Boc group can have a noticeable effect on the geometry of the indolyne intermediate, which in turn can influence the regioselectivity of nucleophilic attack. nih.gov For instance, in nucleophilic additions to 4,5-indolyne, attack is generally favored at the C5 position. nih.gov

Furthermore, N-hydroxyindoles can be synthesized through nucleophilic additions to in situ generated α,β-unsaturated nitrones. nih.gov This methodology allows for the construction of a variety of substituted N-hydroxyindoles by trapping the nitrone intermediate with different nucleophiles, including carbon, oxygen, and sulfur nucleophiles. nih.gov

Functionalization at the Hydroxyl Group (O-Alkylation, O-Acylation, etc.)

The hydroxyl group at the 4-position of this compound is a prime site for functionalization through reactions such as O-alkylation and O-acylation. These modifications can be crucial for altering the electronic properties of the indole ring or for introducing further reactive handles.

O-alkylation can be achieved under various conditions. For instance, treatment with an alkyl halide in the presence of a base like potassium carbonate in DMF can lead to the corresponding O-alkylated product. nih.govjuniperpublishers.com The choice of base and solvent can be critical in directing the selectivity between N- and O-alkylation in related systems. nih.govjuniperpublishers.com

O-acylation, the introduction of an acyl group, can be accomplished using standard acylation conditions, such as reacting the phenol (B47542) with an acyl chloride or anhydride (B1165640) in the presence of a base. This modification is often used to protect the hydroxyl group or to introduce specific functionalities.

Deprotection Strategies for the Boc Group to Yield 4-Hydroxyindole (B18505)

The removal of the tert-butoxycarbonyl (Boc) protecting group is a common and crucial step in syntheses involving this compound to unveil the free indole nitrogen. A variety of methods exist for Boc deprotection, and the choice often depends on the sensitivity of other functional groups present in the molecule. researchgate.net

Traditional methods for Boc deprotection often involve treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. nih.gov However, these harsh conditions can sometimes lead to decomposition of sensitive substrates. nih.gov

Milder methods have been developed to address this issue. These include thermolytic deprotection, which can be achieved by heating the N-Boc compound, sometimes in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP). researchgate.net Lewis acids, such as TMSI, can also be employed for Boc removal under mild conditions. lookchem.com Another mild approach involves the use of oxalyl chloride in methanol. nih.gov For certain substrates, an addition-elimination strategy using a mild amine reagent has also proven effective. researchgate.net

Table 3: Common Deprotection Reagents for N-Boc Group

Reagent/ConditionTypeNotesReference
Trifluoroacetic Acid (TFA)Strong AcidCommon, but can be harsh. nih.gov
Hydrochloric Acid (HCl)Strong AcidWidely used, often in organic solvents. nih.gov
Heat (Thermolysis)ThermalCan be a clean method, sometimes solvent-assisted. nih.govresearchgate.net
Trimethylsilyl Iodide (TMSI)Lewis AcidMild conditions, useful for sensitive substrates. lookchem.com
Oxalyl Chloride / MethanolMild AcidicRoom temperature deprotection. nih.gov
3-MethoxypropylamineMild BaseAddition-elimination mechanism for specific substrates. researchgate.net

Following deprotection, the resulting 4-hydroxyindole is a valuable building block for the synthesis of various biologically active compounds and natural products. chemicalbook.comjlu.edu.cnprepchem.comchimicatechnoacta.ru

N Boc 4 Hydroxyindole As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Indole (B1671886) Alkaloids and Natural Products

The unique structural features of N-Boc-4-hydroxyindole make it an ideal starting material for the synthesis of intricate indole alkaloids and other natural products. The ability to deprotect the nitrogen and the hydroxyl group at different stages of a synthetic route provides chemists with the flexibility needed to construct complex molecular architectures.

4-Hydroxyindole (B18505), the parent compound of this compound, is a key intermediate in the synthesis of the beta-blocker Pindolol. actascientific.comgoogle.com The synthesis of Pindolol from 4-hydroxyindole is a relatively straightforward two-step process. actascientific.com The first step involves the reaction of 4-hydroxyindole with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide. actascientific.com This reaction results in the formation of 4-(oxiran-2-ylmethoxy)-1H-indole. actascientific.com The subsequent step involves the ring-opening of the epoxide with isopropylamine (B41738) to yield Pindolol. chemicalbook.comnih.govcas.cneuropeanpharmaceuticalreview.com The use of this compound in this synthesis allows for greater control over the reaction, preventing potential side reactions involving the indole nitrogen. The Boc group can be easily removed in the final step to yield the target molecule. This approach has also been applied to the synthesis of other related beta-blockers. nih.govresearchgate.netresearchgate.net

Table 1: Synthesis of Pindolol

StepReactantsProduct
14-Hydroxyindole, Epichlorohydrin, Sodium Hydroxide4-(Oxiran-2-ylmethoxy)-1H-indole
24-(Oxiran-2-ylmethoxy)-1H-indole, IsopropylaminePindolol

This compound serves as a valuable precursor for the construction of fused heterocyclic systems, such as pyrrolocoumarins. These compounds are of interest due to their potential biological activities. The synthesis of angular pyrrolocoumarins has been achieved through the reaction of 4-hydroxyindole with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) in the presence of triphenylphosphine. researchgate.net This reaction leads to the formation of a new pyrrole (B145914) ring fused to the coumarin (B35378) system. The use of this compound in this context allows for selective reaction at the hydroxyl group, followed by cyclization to form the fused heterocyclic system. A variety of fused pyrroles containing a 4-hydroxycoumarin (B602359) moiety have been synthesized using regioselective multicomponent reactions. rsc.orgrsc.orgnih.govresearchgate.net

The N-hydroxyindole moiety is a key structural feature of the potent antibiotic Nocathiacin I. consensus.appnih.govresearchgate.netescholarship.org Synthetic methodologies have been developed to construct this unique functional group, and this compound can play a role as a starting material in the synthesis of Nocathiacin I model systems. researchgate.netscilit.com These model systems are crucial for understanding the structure-activity relationship of the antibiotic and for developing new analogs with improved properties. The synthesis of these models often involves the construction of polyfunctionalized N-hydroxyindoles, and the Boc group in this compound provides a convenient handle for introducing the necessary functionality. nih.govnih.govresearchgate.net

Applications in the Development of Pharmaceutical Intermediates

The versatility of this compound extends to its use in the development of various pharmaceutical intermediates. chemsrc.comchemicalbook.comindiamart.com The ability to selectively modify the indole ring and the hydroxyl group makes it a valuable scaffold for creating a diverse range of molecules with potential therapeutic applications.

The indole nucleus is a common feature in many antitumor agents. This compound can be used as a starting material for the synthesis of intermediates for antitumor drugs. nih.govnih.gov For instance, the hydroxyl group can be functionalized to introduce various side chains, while the indole ring can be further modified to optimize the biological activity of the resulting compounds. The development of novel 5-substituted-4-hydroxy-8-nitroquinazolines as inhibitors of EGFR and ErbB-2 signaling, which are implicated in cancer, highlights the potential of hydroxy-substituted aromatic systems in this area. nih.gov

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

This compound is an excellent starting point for the design and synthesis of compound libraries for structure-activity relationship (SAR) studies. nih.govmdpi.comnih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can gain valuable insights into the key structural features required for a particular therapeutic effect.

The hydroxyl group at the 4-position can be alkylated, acylated, or converted to other functional groups. The indole ring itself can be substituted at various positions, and the Boc protecting group can be replaced with other substituents to explore their impact on activity. This systematic approach allows for the optimization of lead compounds and the development of new drugs with improved potency and selectivity. For example, SAR studies on indole-based compounds have been instrumental in the development of HIV-1 fusion inhibitors. nih.gov

Table 2: Examples of Analog Modifications for SAR Studies

Modification SiteType of ModificationPotential Impact on Activity
4-Hydroxyl GroupAlkylation, Acylation, EtherificationAltering solubility, lipophilicity, and receptor binding
Indole RingHalogenation, Nitration, AlkylationModifying electronic properties and steric interactions
N-Boc GroupReplacement with other protecting groups or functional groupsInvestigating the role of the nitrogen substituent in biological activity

Rational Design of this compound-Derived Compounds for Specific Biological Targets

The rational design of therapeutic agents is a cornerstone of modern medicinal chemistry. This approach relies on understanding the relationship between a molecule's three-dimensional structure and its biological activity, a concept known as the Structure-Activity Relationship (SAR). drugdesign.org By systematically modifying the chemical structure of a lead compound, chemists aim to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov The indole nucleus, the core of this compound, is considered a "privileged scaffold" in drug discovery, as it is a key structural component in numerous biologically active compounds and approved drugs. The N-Boc protecting group offers a strategic advantage, allowing for controlled, site-specific modifications on the indole ring system during synthesis.

The process of rational design involves identifying a biological target, such as an enzyme or receptor, and then creating molecules that can interact with it in a specific and desired way. nih.gov Researchers use computational modeling and detailed biological assays to guide the synthesis of new derivatives, or analogs, to gain insights and identify candidates for further development. drugdesign.org

Case Study: Indole Derivatives as HIV-1 Fusion Inhibitors

A notable example of rational design involving the indole core is the development of small molecules that inhibit the fusion of the Human Immunodeficiency Virus Type 1 (HIV-1) with host cells. nih.gov The target for these inhibitors is a hydrophobic pocket on the viral glycoprotein (B1211001) 41 (gp41), which is crucial for the conformational changes that lead to viral entry. nih.gov

Researchers began with a bis-indole scaffold and performed systematic modifications to optimize its binding affinity and antiviral efficacy. One key area of investigation was the linkage between the two indole rings. By synthesizing and testing isomers with different connection points (e.g., 5-5', 5-6', 6-5', and 6-6'), they could determine the optimal shape for fitting into the target pocket. The data revealed that the 6-6' linkage provided superior activity compared to other isomeric forms. nih.gov Further optimization of substituents on the indole rings led to the identification of compound 6j , which demonstrated potent activity in binding, cell-cell fusion, and live virus replication assays, including against strains resistant to the existing fusion inhibitor T20. nih.gov

Table 1: SAR of Bis-Indole HIV-1 Fusion Inhibitors

CompoundLinkageBinding Affinity (KD, μM)Cell-Cell Fusion (EC50, μM)Viral Replication (EC50, μM)
1a 6-6'2.51.10.9
6o 5-6'7.410.34.3
6p 6-5'9.8>25>25
6q 5-5'9.04.14.3
6j 6-6'0.60.20.2

Data sourced from Structure-Activity Relationship studies of indole-based HIV-1 fusion inhibitors. nih.gov

Case Study: Azaindole Derivatives as Multi-Targeted Kinase Inhibitors

In the field of oncology, rational design has been applied to develop kinase inhibitors, which can block signaling pathways that drive tumor growth and proliferation. The 7-azaindole (B17877) scaffold, a close analog of indole where a carbon atom in the six-membered ring is replaced by a nitrogen atom, has been used as a starting point. nih.gov

Efforts were made to broaden the inhibitory profile of a series of dual ABL/SRC inhibitors to create multi-targeted kinase inhibitors (MTKIs) that could combat cancer through multiple mechanisms, including the disruption of angiogenesis and tumorigenesis. nih.gov This work led to the discovery of a lead candidate, 6z , which demonstrated potent and selective activity against a panel of oncogenic kinases. Its combined antiangiogenic and antitumoral effects highlight the success of the design strategy. nih.gov The development of such focused MTKIs represents a promising approach for treating a wide range of cancers. nih.gov

Table 2: Antiproliferative Activity of 7-Azaindole Derivative 6z

Cell Line ModelCancer TypeIC50 (nM)
HUVEC- (Endothelial Cells)4
K562Chronic Myelogenous Leukemia7
A549Lung Carcinoma110
HCT116Colon Carcinoma210
PC3Prostate Carcinoma120

Data reflects the activity of a lead candidate from a rationally designed series of 7-azaindole derivatives. nih.gov

Advanced Analytical and Computational Studies of N Boc 4 Hydroxyindole

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of N-Boc-4-hydroxyindole. Each technique offers unique information, and their combined application provides a detailed molecular portrait.

Advanced NMR Spectroscopy (2D NMR, Solid-State NMR)

While one-dimensional (1D) NMR provides basic structural information, advanced two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of protons and carbons, especially in complex molecules derived from this compound. emerypharma.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are pivotal. wikipedia.org

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the indole (B1671886) ring and the piperidine (B6355638) moiety if present. emerypharma.comyoutube.com This is crucial for tracing the connectivity of the spin systems.

HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. emerypharma.comwikipedia.org This resolves ambiguities that may arise from overlapping signals in 1D spectra.

HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. emerypharma.comwikipedia.org This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule, such as linking substituents to the indole core.

The power of 2D NMR lies in its ability to spread out signals across two frequency dimensions, which significantly enhances resolution and allows for the interpretation of complex spectra where signal overlap is a major issue in 1D NMR. youtube.com For instance, in a complex derivative, what might appear as an uninterpretable multiplet in a 1D ¹H NMR spectrum can be resolved into distinct cross-peaks in a 2D COSY or HSQC spectrum, allowing for individual assignment. youtube.comnih.gov

Solid-State NMR (ssNMR): For this compound and its derivatives that are crystalline or amorphous solids, ssNMR provides valuable structural information. Unlike solution-state NMR, ssNMR can probe the structure of insoluble materials. nih.gov It provides information on:

Molecular Packing: Chemical shifts in ssNMR are sensitive to the local electronic environment, which is influenced by how molecules are packed in the solid state. nih.gov

Polymorphism: Different crystalline forms of the same compound will give different ssNMR spectra, making it a powerful tool for identifying and characterizing polymorphs.

Intermolecular Interactions: Techniques like cross-polarization (CP) can be used to probe through-space interactions between nuclei, providing insights into hydrogen bonding and other intermolecular contacts.

For example, 13C CP-MAS (Cross-Polarization Magic-Angle Spinning) experiments can provide high-resolution spectra of solid samples, while techniques like HETCOR (Heteronuclear Correlation) in the solid state can establish connectivities, similar to HSQC in solution. nih.gov

Table 1: Key 2D NMR Techniques for this compound Analysis
TechniqueAbbreviationInformation ProvidedApplication to this compound
Correlation SpectroscopyCOSYShows coupling between adjacent protons (¹H-¹H).Identifies neighboring protons on the indole ring and substituents. emerypharma.comyoutube.com
Heteronuclear Single Quantum CoherenceHSQCCorrelates directly bonded protons and heteronuclei (e.g., ¹H-¹³C). wikipedia.orgAssigns specific protons to their attached carbons in the indole core and Boc group. emerypharma.com
Heteronuclear Multiple Bond CorrelationHMBCShows long-range (2-3 bond) correlations between protons and heteronuclei. wikipedia.orgConfirms the connectivity of molecular fragments, including the position of the Boc group and other substituents. emerypharma.com

High-Resolution Mass Spectrometry (HRMS) for Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the identification and confirmation of this compound and its reaction products. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of a molecule. nih.govcopernicus.org

This capability is invaluable for:

Confirming Product Identity: By comparing the experimentally measured accurate mass with the calculated mass for a proposed structure, one can confirm the identity of a synthesized compound with a high degree of confidence.

Identifying Unknowns: In reaction monitoring or impurity profiling, HRMS can be used to propose elemental formulas for unknown peaks, which is the first step in their structural elucidation.

Fragment Analysis: When coupled with tandem mass spectrometry (MS/MS), HRMS can provide accurate mass measurements of fragment ions. nih.gov This fragmentation data helps to piece together the structure of the parent molecule by identifying characteristic neutral losses and fragment ions. For instance, the loss of the Boc group (C₅H₉O₂) is a common fragmentation pathway for N-Boc protected compounds.

Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions of this compound and its derivatives for HRMS analysis.

Table 2: HRMS Data for a Hypothetical Derivative of this compound
Proposed FormulaCalculated Monoisotopic Mass (Da)Measured Accurate Mass (Da)Mass Error (ppm)Conclusion
C₁₃H₁₅NO₃233.1052233.10551.3Match Confirmed

Infrared (IR) and UV-Visible Spectroscopy for Structural Elucidation

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key characteristic absorptions include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group. wpmucdn.com

N-H Stretch: For the parent indole, a sharp peak around 3400 cm⁻¹ would be expected. However, in this compound, this is absent due to the Boc protection.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group. wpmucdn.com

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region correspond to C-O stretching vibrations.

Aromatic C-H and C=C Stretches: Absorptions characteristic of the aromatic indole ring appear in specific regions of the spectrum.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has a characteristic UV absorption profile. researchdata.edu.au The spectrum of this compound is expected to show absorption maxima related to the π-π* transitions of the indole chromophore. researchgate.netnist.gov The position and intensity of these absorptions can be influenced by substituents on the indole ring and the solvent used for the measurement. rsc.org For instance, the presence of the hydroxyl group can cause a shift in the absorption bands compared to unsubstituted indole.

Table 3: Typical IR and UV-Vis Data for this compound
Spectroscopic TechniqueFeatureTypical Wavenumber (cm⁻¹)/Wavelength (nm)Interpretation
Infrared (IR)O-H Stretch~3400 (broad)Hydroxy group
C=O Stretch (Boc)~1710 (strong)Carbonyl of the Boc group wpmucdn.com
Aromatic C=C Stretch~1600-1450Indole ring
C-O Stretch~1250 and ~1150Ester and alcohol C-O bonds
UV-Visibleπ → π* Transition~220 nm and ~270-290 nmElectronic transitions of the indole chromophore researchgate.netnist.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and conformation. nih.govnih.gov To perform this analysis, a suitable single crystal of the compound must be grown. nih.gov The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the positions of the atoms can be determined.

For chiral molecules like derivatives of this compound, X-ray crystallography can unambiguously determine the absolute configuration (R or S) at stereocenters, provided that anomalous dispersion effects are measured. nih.gov It also provides precise information on:

Bond lengths and angles: These parameters can confirm the connectivity and geometry of the molecule. mdpi.com

Torsional angles: These define the conformation of the molecule, including the orientation of the Boc group and the planarity of the indole ring.

Intermolecular interactions: The crystal packing reveals how molecules interact with each other in the solid state through hydrogen bonds, π-stacking, and other non-covalent forces. mdpi.com

The crystal structure of a related substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole shows a twisted conformation between the triazole and indole rings. researchgate.net Similar analyses of this compound derivatives would provide invaluable data on their solid-state structures. rsc.org

Computational Chemistry and Modeling

Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing a deeper understanding of the electronic structure and reactivity of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can predict a wide range of molecular properties. ijcce.ac.ir

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: DFT can predict the lowest energy conformation of the molecule, which can be compared with experimental data from X-ray crystallography.

Predict Spectroscopic Properties: DFT can calculate theoretical IR and NMR spectra, which can aid in the interpretation of experimental spectra. researchgate.netresearchgate.net

Analyze Electronic Structure: DFT provides information about the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and electrostatic potential. This is crucial for understanding the molecule's reactivity. For example, the regions of highest and lowest electrostatic potential indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Model Reaction Mechanisms: DFT can be used to calculate the energy profiles of reaction pathways, helping to understand reaction mechanisms and predict the feasibility of different transformations.

Molecular Docking and Molecular Dynamics Simulations (for derived compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. While docking studies specifically originating from this compound are not detailed in the literature, numerous studies on indole derivatives highlight the utility of this approach. nih.govnih.govresearchgate.net

Derivatives of the indole nucleus have been docked into various enzymatic targets to explore their therapeutic potential. For example, novel N-substituted indole derivatives were evaluated as selective COX-2 inhibitors. nih.govresearchgate.net Docking studies identified compounds with high interaction energy, indicating strong binding to the COX-2 enzyme's active site. nih.govresearchgate.net Similarly, indole-based oxadiazoles (B1248032) have been docked against the Factor H binding protein of Treponema denticola, showing favorable binding energies compared to clinically used drugs. nih.gov

Molecular Dynamics (MD) simulations provide further insight by modeling the dynamic behavior of the ligand-receptor complex over time. MD simulations can assess the stability of the docked pose and the conformational changes in both the ligand and the protein upon binding. nih.gov For instance, a 100-ns MD simulation of a quinazoline (B50416) derivative bound to butyrylcholinesterase showed that the ligand achieved a stable conformation within the active site after approximately 10 ns, confirming the stability of the interaction predicted by docking. nih.gov

Indole Derivative ClassProtein TargetKey FindingsReference
N-substituted indolesCOX-2 EnzymeCompounds 13b and 14b showed high interaction energy, indicating potent inhibition. nih.gov
Indole based oxadiazolesFactor H binding protein (T. denticola)Binding energies ranged from -6.9 to -7.3 Kcal/mol, suggesting potential as inhibitors. nih.gov
Indole derivatives with cyanideHCV NS5B PolymeraseA derivative (ligand 6A) showed a binding energy of -7.73 kJ/mol with an inhibition constant of 2.14 µM. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (for derived compounds)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to an activity endpoint, such as an IC₅₀ value. nih.gov

For derivatives of heterocyclic scaffolds like indole, QSAR models are invaluable for predicting the activity of newly designed compounds and for providing insights into the structural features that are either beneficial or detrimental to activity. researchgate.net A typical QSAR study involves:

Data Set Selection : A series of compounds with experimentally measured biological activity is chosen. nih.gov

Descriptor Calculation : Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Building : The data is split into a training set to build the model and a test set to validate it. nih.gov Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to create the model. nih.gov

Validation : The model's predictive power is assessed using statistical metrics.

For example, a QSAR model was developed for pyrrolopyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors. nih.gov The model successfully linked molecular descriptors to the inhibitory activity (pIC₅₀) and was used to guide the design of new, more potent inhibitors. nih.gov

Model Type / StudyStatistical ParameterValueSignificance
Flavonoid Derivatives as AChE Inhibitors (4D-QSAR)R² (internal validation)0.954Indicates a good fit of the model to the training data.
Q² (cross-validation)0.77Represents good internal predictive ability.
R²pred (external validation)0.715Shows good predictive power on an external test set.

Such models, if developed for a series of this compound derivatives, could significantly accelerate the discovery of compounds with optimized activity for a specific biological target.

Future Directions and Emerging Research Areas

Stereoselective Synthesis of N-Boc-4-Hydroxyindole Derivatives

The creation of molecules with specific three-dimensional arrangements is a cornerstone of modern drug discovery and development. The stereoselective synthesis of this compound derivatives is a critical area of research, as the biological activity of these compounds is often dictated by their stereochemistry. Researchers are actively developing methods to control the stereochemical outcome of reactions involving the this compound core.

Recent advancements have focused on the use of chiral catalysts and auxiliaries to guide the formation of specific stereoisomers. For instance, the development of concise, stereospecific routes to complex heterocyclic structures has highlighted the potential for creating enantiomerically pure compounds. sci-hub.se These methods often involve the use of optically pure starting materials and sophisticated catalytic systems to achieve high levels of stereocontrol. The ability to selectively synthesize either enantiomer of a desired this compound derivative is crucial for evaluating their differential biological activities and for the development of targeted therapeutics.

StrategyKey FeaturesPotential Application
Chiral CatalysisEmploys enantiomerically pure catalysts to direct the formation of a specific stereoisomer.Asymmetric synthesis of drug candidates.
Chiral AuxiliariesTemporarily attaches a chiral group to the substrate to control the stereochemical outcome of a reaction.Synthesis of complex natural products.
Kinetic ResolutionSeparates a racemic mixture by selectively reacting one enantiomer with a chiral reagent or catalyst.Production of enantiomerically pure building blocks.

Development of Novel Catalytic Systems for C-H Functionalization of this compound

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. The development of novel catalytic systems for the C-H functionalization of this compound is a highly active area of research, with the potential to streamline the synthesis of complex indole (B1671886) derivatives. researchgate.netresearchgate.net

Transition-metal catalysis, particularly with rhodium(III) and cobalt(III), has shown significant promise in this area. nih.govewha.ac.krrsc.org These catalysts can enable the direct and selective introduction of various functional groups onto the indole scaffold, including at positions that are traditionally difficult to access. researchgate.netnih.govewha.ac.kr Researchers are exploring a range of catalysts and reaction conditions to achieve high selectivity and yields for these transformations. chemrxiv.org The ability to functionalize specific C-H bonds on the this compound core opens up new possibilities for creating diverse molecular architectures with tailored properties. researchgate.net

Catalyst SystemTarget PositionKey Advantages
Rhodium(III)C2, C7High efficiency and selectivity in cascade annulation reactions. nih.govewha.ac.kr
Palladium(II)C4, C5, C6, C7Site-selective arylation with the aid of directing groups. researchgate.net
Cobalt(III)VariousEnantioselective functionalization using chiral ligands. rsc.org
Copper(I)C6Arylation in the presence of specific directing groups. researchgate.net

Integration of this compound into Continuous Flow Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for seamless scale-up. ucsb.edu The integration of this compound into continuous flow synthesis is a promising area of research that could revolutionize the production of indole-based compounds. ucsb.eduresearchgate.net

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. nih.govmdpi.com This technology is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates. Researchers are developing flow-based methods for various transformations involving this compound, including protection, deprotection, and functionalization reactions. ucsb.edu The ability to perform multi-step syntheses in a continuous fashion without the need for intermediate purification steps is a major driver of this research. mdpi.com

Flow ReactionKey AdvantagesExample Application
HydrogenationImproved safety and selectivity. mdpi.comSelective reduction of functional groups.
C-H FunctionalizationPrecise control over reaction conditions.High-throughput screening of reaction conditions.
Multi-step SynthesisReduced manual handling and purification. mdpi.comAutomated synthesis of complex molecules.

Exploration of this compound in Materials Science and Optoelectronics

The unique electronic properties of the indole ring system make it an attractive building block for advanced materials. The exploration of this compound in materials science and optoelectronics is an emerging field with the potential to yield novel materials with tailored optical and electronic properties. nih.govresearchgate.net

The functionalization of the this compound core can be used to tune its photophysical properties, such as absorption and emission wavelengths. This makes it a promising candidate for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. Researchers are investigating how different substituents on the indole ring affect its electronic structure and material properties. The ability to systematically modify the this compound scaffold provides a powerful platform for the rational design of new functional materials.

Bio-inspired Synthesis and Biocatalysis for Indole Scaffold Functionalization

Nature provides a rich source of inspiration for the development of new synthetic methods. Bio-inspired synthesis and biocatalysis are emerging as powerful approaches for the functionalization of the indole scaffold, offering mild and selective reaction conditions. nih.govresearchgate.netuni-rostock.de

Drawing inspiration from biosynthetic pathways, such as the formation of melanin (B1238610) from tyrosine, researchers are developing catalytic systems that mimic the efficiency and selectivity of enzymes. nih.govresearchgate.net These approaches often utilize earth-abundant metals and environmentally benign oxidants. nih.gov Furthermore, the use of enzymes themselves as catalysts (biocatalysis) is gaining traction for the selective modification of indole derivatives. This can provide access to complex molecules that are difficult to synthesize using traditional chemical methods. The integration of bio-inspired and biocatalytic methods into the synthesis of this compound derivatives holds great promise for developing more sustainable and efficient chemical processes. uni-rostock.de

Q & A

Q. How to conduct a systematic review of this compound applications in drug discovery?

  • Methodological Answer :
  • Database Searches : Use SciFinder, Reaxys, and PubMed with keywords (e.g., "this compound AND kinase inhibitors").
  • Inclusion/Exclusion Criteria : Filter studies by relevance (e.g., in vitro activity, synthetic methods) and exclude non-peer-reviewed sources.
  • Meta-Analysis : Tabulate bioactivity data (e.g., IC50_{50}, selectivity ratios) and compare across structural analogs.
    Cite primary literature and avoid overreliance on review articles .

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